molecular formula C8H8BrF2NO2S B15063118 N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B15063118
M. Wt: 300.12 g/mol
InChI Key: LOXRPARUQKGNOF-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide is an organic compound with significant interest in various fields of scientific research This compound features a sulfonamide group attached to a benzene ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of sulfinamides or amines.

Scientific Research Applications

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and antimicrobial research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to specific molecular targets. The sulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromoethyl)phthalimide
  • N-(2-Bromoethyl)-2,3-dihydro-1H-isoindole-1,3-dione
  • N-(2-Bromoethyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(2-Bromoethyl)-3,4-difluorobenzenesulfonamide stands out due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts unique electronic and steric properties. These properties enhance its reactivity and specificity in chemical reactions and biological interactions, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H8BrF2NO2S

Molecular Weight

300.12 g/mol

IUPAC Name

N-(2-bromoethyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)6-1-2-7(10)8(11)5-6/h1-2,5,12H,3-4H2

InChI Key

LOXRPARUQKGNOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCBr)F)F

Origin of Product

United States

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